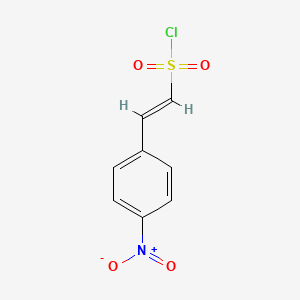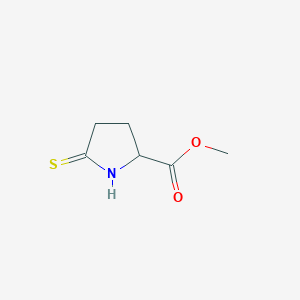
methyl 5-sulfanylidenepyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-sulfanylidenepyrrolidine-2-carboxylate (MSPC) is an organic compound belonging to the pyrrolidine family. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. MSPC is also used as a starting material in the synthesis of several other compounds, such as aldehydes and amines. In addition, MSPC has been used as a catalyst in a variety of reactions, including the synthesis of polymers and other organic compounds.
Mécanisme D'action
Methyl 5-sulfanylidenepyrrolidine-2-carboxylate is an organic compound that acts as an intermediate in the synthesis of a variety of compounds. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. methyl 5-sulfanylidenepyrrolidine-2-carboxylate is also used as a catalyst in a variety of reactions, including the synthesis of polymers and other organic compounds.
Biochemical and Physiological Effects
methyl 5-sulfanylidenepyrrolidine-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This can lead to increased levels of acetylcholine, which can have a positive effect on memory and learning. In addition, methyl 5-sulfanylidenepyrrolidine-2-carboxylate has been shown to have anti-inflammatory and anti-oxidant effects, as well as the ability to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-sulfanylidenepyrrolidine-2-carboxylate has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of conditions. In addition, methyl 5-sulfanylidenepyrrolidine-2-carboxylate is an effective catalyst for a variety of reactions, including the synthesis of polymers and other organic compounds. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound and can be dangerous if not handled properly. In addition, it can be difficult to control the reaction conditions when using methyl 5-sulfanylidenepyrrolidine-2-carboxylate as a catalyst.
Orientations Futures
Methyl 5-sulfanylidenepyrrolidine-2-carboxylate has a variety of potential future applications. It could be used as a starting material in the synthesis of a variety of organic compounds, including aldehydes, amines, and other heterocyclic compounds. In addition, it could be used as a catalyst in a variety of reactions, including the synthesis of polymers and other organic compounds. Furthermore, it could be used to study the biochemical and physiological effects of acetylcholine in the brain, as well as to explore its anti-inflammatory and anti-oxidant effects. Finally, it could be used to develop new drugs and treatments for various diseases and disorders.
Méthodes De Synthèse
Methyl 5-sulfanylidenepyrrolidine-2-carboxylate is synthesized by a two-step process. In the first step, a pyrrolidine ring is formed by the condensation of an aldehyde and an amine. The second step involves the oxidation of the pyrrolidine ring to form methyl 5-sulfanylidenepyrrolidine-2-carboxylate. The oxidation process is usually carried out using an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Applications De Recherche Scientifique
Methyl 5-sulfanylidenepyrrolidine-2-carboxylate has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of organic compounds, including aldehydes, amines, and other heterocyclic compounds. In addition, methyl 5-sulfanylidenepyrrolidine-2-carboxylate has been used as a catalyst in a variety of reactions, including the synthesis of polymers and other organic compounds.
Propriétés
IUPAC Name |
methyl 5-sulfanylidenepyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-9-6(8)4-2-3-5(10)7-4/h4H,2-3H2,1H3,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNFWMHPTDPFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=S)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-sulfanylidenepyrrolidine-2-carboxylate | |
CAS RN |
85178-38-7 |
Source


|
| Record name | 5-Thioxoproline methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85178-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B6598157.png)



![3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6598187.png)
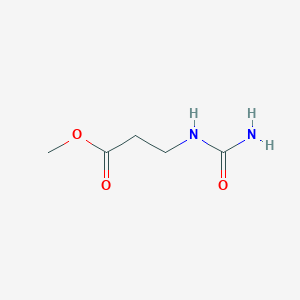

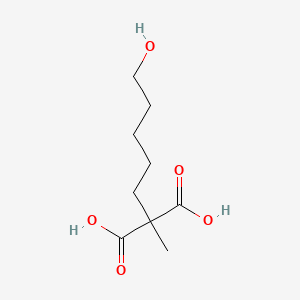
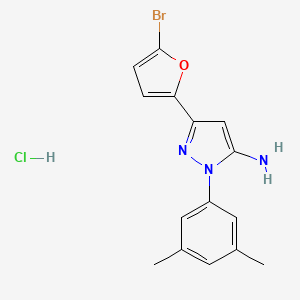
![methyl (2Z)-2-(methoxyimino)-2-[2-({[(Z)-{1-[3-(trifluoromethyl)phenyl]ethylidene}amino]oxy}methyl)phenyl]acetate](/img/structure/B6598232.png)
